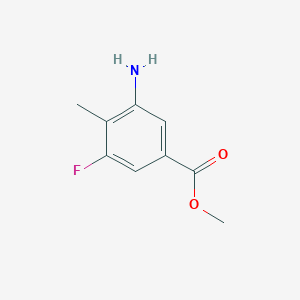

Methyl 3-amino-5-fluoro-4-methylbenzoate

Description

Contextualization of Substituted Benzoate (B1203000) Esters within Contemporary Chemical Research

Substituted benzoate esters are a pivotal class of organic compounds, serving as fundamental building blocks and intermediates in a wide range of chemical syntheses. acs.org Their core structure, consisting of a benzene (B151609) ring attached to a carboxylic acid methyl ester, provides a stable and versatile scaffold that can be readily modified. The reactivity and properties of the entire molecule can be finely tuned by introducing various substituents onto the aromatic ring.

In contemporary research, these esters are crucial in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers. chemicalbook.com The ester group itself can undergo various transformations, such as hydrolysis to the corresponding benzoic acid or reduction to a benzyl (B1604629) alcohol, providing multiple pathways for further functionalization. bldpharm.com The specific substitution pattern on the aromatic ring dictates the molecule's electronic and steric properties, influencing its role in subsequent reactions. For example, electron-donating or electron-withdrawing groups can direct the position of further electrophilic or nucleophilic aromatic substitutions. This high degree of tunability makes substituted benzoate esters indispensable tools for medicinal chemists and material scientists aiming to construct novel molecular architectures with desired biological or physical properties.

Strategic Importance of Fluorine and Amino Substituents in Functionalized Aromatic Systems

The incorporation of fluorine and amino groups into aromatic systems is a well-established strategy in modern drug design and materials science. Each group imparts unique and highly sought-after properties to the parent molecule.

Amino Substituents: The amino group (-NH2) is a key functional group that can significantly influence a molecule's properties and reactivity. As a basic nitrogen atom with a lone pair of electrons, it can act as a hydrogen bond donor and acceptor, which is critical for molecular recognition and binding to biological receptors like enzymes and proteins. bldpharm.combiosynth.com Its presence increases the polarity of a molecule and can serve as a handle for further synthetic modifications, such as acylation or alkylation, to build more complex structures. bldpharm.com In aromatic systems, the amino group is an activating group, influencing the regioselectivity of subsequent chemical reactions. bldpharm.com

The combination of both fluorine and amino groups on a single aromatic ring, as seen in Methyl 3-amino-5-fluoro-4-methylbenzoate, creates a unique electronic environment and a valuable scaffold for building molecules with enhanced biological activity and optimized pharmacokinetic profiles.

Overview of Current and Prospective Research Trajectories for this compound

While specific published research focusing exclusively on this compound is limited, its structural motifs strongly suggest its role as a valuable intermediate and building block in medicinal chemistry and synthetic organic chemistry. Based on the applications of structurally analogous compounds, its research trajectories are poised to be significant.

Prospective Research Applications:

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature substituted aminobenzamide or related aromatic cores. The specific arrangement of the amino, fluoro, and methyl groups on this benzoate ester provides a unique starting point for the synthesis of novel inhibitors targeting specific kinases involved in cancer and inflammatory diseases. The related compound Methyl 4-amino-3-(methylamino)benzoate, for instance, is known as an inhibitor of hydroxymethylpyrimidine kinase. bldpharm.com

Intermediate for Pharmaceutical Synthesis: The compound serves as a key intermediate for constructing more complex, biologically active molecules. For example, the structurally similar "Methyl 3-amino-4-butanamido-5-methylbenzoate" is an intermediate in the synthesis of Telmisartan, an angiotensin II receptor blocker used to treat high blood pressure. ambeed.com This highlights the potential of the target compound in the development of new therapeutics.

Building Block for Novel Heterocycles: The amino and ester functionalities allow for cyclization reactions to form various heterocyclic systems, which are prevalent in many approved drugs. The fluorine and methyl groups provide substitution points that can be used to modulate the properties of the final heterocyclic products. The synthesis of Ziresovir, an antiviral drug, utilizes substituted benzoic acids as starting materials for creating complex heterocyclic scaffolds. acs.org

The availability of this compound from commercial suppliers indicates its utility as a research chemical. nih.gov Future research will likely focus on incorporating this molecule into synthetic pathways aimed at discovering new drugs and functional organic materials. Its unique substitution pattern offers a platform for creating libraries of novel compounds for high-throughput screening and for structure-activity relationship (SAR) studies to optimize lead compounds in drug discovery programs.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₁₀FNO₂ |

| Molecular Weight | 183.18 g/mol |

| CAS Number | 1093087-06-9 |

| Class | Substituted Benzoate Ester |

| Key Functional Groups | Methyl Ester, Amino, Fluoro, Methyl |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-5-fluoro-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOUOVXYOQFISW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for Methyl 3 Amino 5 Fluoro 4 Methylbenzoate

Retrosynthetic Strategies and Advanced Precursor Identification for Target Synthesis

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, readily available starting materials. For Methyl 3-amino-5-fluoro-4-methylbenzoate, the primary disconnections involve the functional groups attached to the aromatic ring.

The key bonds to consider for disconnection are the C-N (amino group) and C-C (ester group) bonds. A common and effective strategy is to introduce the amino group in the final steps of the synthesis via the reduction of a nitro group. This approach is advantageous because the nitro group is a strong deactivating and meta-directing group, which can influence the regioselectivity of earlier synthetic steps, while the resulting amino group is an activating, ortho-para directing group.

This leads to a key precursor: Methyl 3-fluoro-4-methyl-5-nitrobenzoate . This precursor already contains the correct substitution pattern for the carbon skeleton, the fluorine atom, and the methyl ester.

Further deconstruction of this nitro-intermediate points to 3-Fluoro-4-methyl-5-nitrobenzoic acid , which can be esterified. This benzoic acid derivative can, in turn, be synthesized from a simpler toluene (B28343) derivative, such as 2-fluoro-1-methyl-4-nitrobenzene , through functional group transformations like oxidation of a side chain or introduction of the carboxyl group. An alternative precursor could be 3-fluoro-4-methylbenzoic acid , which would require regioselective nitration. prepchem.comresearchgate.net

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Step 1: Functional Group Interconversion (FGI)

Disconnect the amino group to its corresponding nitro group precursor.

Precursor 1: Methyl 3-fluoro-4-methyl-5-nitrobenzoate

Step 2: Functional Group Interconversion (FGI)

Disconnect the methyl ester to the corresponding carboxylic acid.

Precursor 2: 3-Fluoro-4-methyl-5-nitrobenzoic acid

Step 3: Aromatic Substitution

Disconnect the nitro group via an electrophilic aromatic substitution (nitration) reaction.

Precursor 3: 3-Fluoro-4-methylbenzoic acid prepchem.comresearchgate.net

Step 4: Functional Group Addition

Disconnect the carboxylic acid via oxidation of a methyl group or carboxylation of an organometallic intermediate.

Starting Material: 2-Fluoro-4-bromotoluene or 3-fluoro-4-methylaniline (B1361354)

This analysis identifies several key precursors whose commercial availability and reactivity determine the most efficient synthetic route.

Classical and Established Synthetic Routes

Traditional methods provide reliable and well-documented pathways to synthesize substituted benzoates. These routes often involve sequential reactions to build the desired functionality around the aromatic core.

The final step in many syntheses of this compound involves the esterification of the corresponding carboxylic acid, 3-amino-5-fluoro-4-methylbenzoic acid. Fischer-Speier esterification is the most common method, where the carboxylic acid is refluxed with an excess of methanol (B129727) in the presence of a strong acid catalyst.

Common catalysts include sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). For instance, 3-amino-4-methylbenzoic acid is efficiently converted to its methyl ester by refluxing in methanol with a dropwise addition of thionyl chloride. chemicalbook.com Similar procedures are applicable to fluorinated analogues. The reaction of various benzoic acids with methanol under acidic conditions typically proceeds with high yields. chemicalbook.com

| Reactant | Catalyst | Solvent | Conditions | Yield |

| 3-Amino-4-methylbenzoic acid | SOCl₂ | Methanol | Reflux, 4h | 97% chemicalbook.com |

| 4-Fluoro-3-nitro-benzoic acid | H₂SO₄ | Methanol | Reflux, 3h | 90% |

| 2-Fluoro-3-nitrobenzoic acid | H₂SO₄ | Methanol | 50°C, 16h | 93% chemicalbook.com |

| p-Methylbenzoic acid | Zr/Ti Solid Acid | Methanol | 120°C, 24h | >95% mdpi.com |

This table presents data for analogous esterification reactions to illustrate typical conditions and yields.

A widely used and highly effective method for introducing an amino group onto an aromatic ring is the reduction of a nitro group. This strategy is particularly useful for synthesizing the target molecule from a precursor like Methyl 3-fluoro-4-methyl-5-nitrobenzoate. The nitro group can be introduced via electrophilic nitration of a suitable benzoic acid or toluene derivative. google.com

The reduction of the nitro group can be achieved using various reagents and conditions. Catalytic hydrogenation is a clean and efficient method, often employing catalysts such as palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. chemicalbook.comnih.gov Chemical reduction methods are also common, using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) powder in acetic acid. sciencemadness.org

| Nitro-Substituted Precursor | Reducing Agent/Catalyst | Solvent | Conditions | Product | Yield |

| Methyl 4-methyl-3-nitrobenzoate | Raney Ni, H₂ | Methanol | 50 psi, 8h | Methyl 3-amino-4-methylbenzoate | Not specified chemicalbook.com |

| Methyl 3-nitrobenzoate | Fe powder | Ethanol/Acetic Acid/Water | Ultrasound | Methyl 3-aminobenzoate | Not specified sciencemadness.org |

| 4-(Butyrylamino)-3-methyl -5-nitrobenzoic acid methyl ester | H₂, Pd/C (10%) | Methanol | 5 bar | Methyl 3-amino-4-butyrylamino-5-methylbenzoate | Not specified nih.gov |

This table showcases common reduction methods for nitroaromatic compounds analogous to the target synthesis.

Introducing a fluorine atom with high regioselectivity is a critical challenge. One approach is to start with a pre-fluorinated building block, such as 2-fluoro-4-bromotoluene. From this starting material, the bromine can be converted into a carboxylic acid via Grignard reaction followed by quenching with carbon dioxide. prepchem.com Subsequent nitration and reduction steps would then lead to the desired product.

Another strategy involves the nitration of a fluorinated precursor. For example, the nitration of 4-fluorobenzoic acid or its derivatives must be carefully controlled to achieve the desired substitution pattern. A patent describes a three-step synthesis starting from p-Fluoro bromo benzene (B151609), which is first converted to a boronic acid. This intermediate is then nitrated to give 3-nitro-4-fluorobenzoic boronic acid, which is subsequently reduced to 3-amino-4-fluorobenzoic boronic acid, illustrating a regiocontrolled functionalization pathway. google.com

Modern and Sustainable Synthetic Approaches

Recent advances in organic synthesis have focused on developing more efficient, atom-economical, and sustainable methods. Catalytic reactions, in particular, offer powerful alternatives to classical multi-step syntheses.

Palladium-catalyzed carbonylation represents a modern approach to forming the methyl ester group. nih.gov This method typically involves the reaction of an aryl halide (or triflate) with carbon monoxide (CO) and an alcohol in the presence of a palladium catalyst and a base. nih.gov For the synthesis of this compound, a suitable precursor would be 3-amino-5-fluoro-4-methyl-iodobenzene. This reaction can often be performed under milder conditions than classical esterification and avoids the use of strong acids. acs.orgacs.org Recent developments have even explored CO-free carbonylation methods using CO surrogates like formic acid. chemistryviews.org

C-H borylation is a cutting-edge technique for the direct functionalization of C-H bonds. Iridium-catalyzed C-H borylation allows for the introduction of a boronate ester group onto an aromatic ring with high regioselectivity, which can then be converted into a variety of other functional groups. researchgate.net For example, the ortho-borylation of substituted anilines can be achieved with high selectivity using specific ligands and boron reagents like B₂eg₂ (bis(ethylene glycolato)diboron). nih.govmorressier.com This strategy could potentially be employed to introduce a functional group handle at a specific position on a simpler aniline (B41778) precursor, which is then elaborated to the final target molecule. While direct application to this specific target is not widely reported, the methodology shows promise for constructing highly substituted anilines. acs.orgrsc.org

| Catalytic Method | Precursor Type | Catalyst System | Key Transformation |

| Pd-catalyzed Carbonylation | N-substituted anilines | Pd(II) / Cu(II) | C-H activation and carbonylation to form o-aminobenzoates acs.orgacs.org |

| Ir-catalyzed C-H Borylation | Substituted anilines | Ir catalyst / B₂eg₂ | Ortho-selective C-H borylation of anilines nih.govrsc.org |

This table summarizes modern catalytic strategies that could be adapted for the synthesis of the target compound or its key intermediates.

Green Chemistry Principles in this compound Production

The integration of green chemistry principles into the synthesis of specialty chemicals like this compound is crucial for developing sustainable and environmentally benign manufacturing processes. The core objective is to minimize or eliminate the use and generation of hazardous substances throughout the production lifecycle. nih.gov The application of these principles addresses challenges such as waste prevention, atom economy, and the use of safer solvents and catalysts.

In the context of synthesizing this fluorinated aromatic amine, several green chemistry principles are particularly relevant:

Prevention: It is more effective to prevent waste than to treat or clean it up after it has been created. In the synthesis of this compound, this can be achieved by optimizing reaction conditions to maximize yield and minimize by-product formation.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. For instance, addition reactions are preferable to substitution reactions which generate stoichiometric by-products.

Use of Safer Solvents and Auxiliaries: The choice of solvent is critical. Traditional syntheses of similar aromatic compounds often use volatile and hazardous organic solvents. Green alternatives include supercritical fluids, ionic liquids, or water, where feasible. nih.gov Research into solid-state or solvent-free reaction conditions is also a key area of focus.

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. Conducting reactions at ambient temperature and pressure, or utilizing microwave or ultrasonic irradiation, can significantly reduce energy consumption compared to conventional heating.

Use of Renewable Feedstocks: While the synthesis of complex aromatic compounds from renewable feedstocks is challenging, research is ongoing. The ideal long-term goal would be to derive starting materials from biomass rather than petrochemical sources.

Catalysis: Catalytic reagents are superior to stoichiometric reagents. The use of recyclable solid acid catalysts, for example, can replace corrosive and difficult-to-handle mineral acids in esterification steps. mdpi.com Similarly, catalytic reduction methods for converting a nitro group to the amine functionality are greener than using stoichiometric metal reductants.

The following table outlines the potential application of the 12 Principles of Green Chemistry to the production of this compound.

| Principle | Application in this compound Synthesis |

| 1. Prevention | Optimize reaction stoichiometry and conditions to reduce waste by-products. |

| 2. Atom Economy | Select synthetic routes that maximize the incorporation of starting material atoms into the final product. |

| 3. Less Hazardous Chemical Syntheses | Avoid toxic reagents like heavy metals or harsh halogenating agents where possible. |

| 4. Designing Safer Chemicals | While the target molecule is fixed, this principle applies to minimizing its potential environmental persistence. nih.gov |

| 5. Safer Solvents & Auxiliaries | Replace chlorinated solvents with greener alternatives like ionic liquids, supercritical CO2, or water. nih.gov |

| 6. Design for Energy Efficiency | Utilize energy-efficient methods like microwave-assisted synthesis or conduct reactions at ambient temperatures. |

| 7. Use of Renewable Feedstocks | Explore bio-based starting materials as a long-term alternative to petrochemicals. nih.gov |

| 8. Reduce Derivatives | Minimize the use of protecting groups to reduce the number of reaction steps and waste. |

| 9. Catalysis | Employ recyclable catalysts, such as solid acids or hydrogenation catalysts, over stoichiometric reagents. mdpi.com |

| 10. Design for Degradation | Design the molecule to break down into benign substances after its intended use, minimizing environmental impact. nih.gov |

| 11. Real-time Analysis for Pollution Prevention | Implement in-process analytical monitoring to control and prevent the formation of hazardous by-products. |

| 12. Inherently Safer Chemistry for Accident Prevention | Choose reagents and conditions that minimize the potential for chemical accidents, explosions, and fires. |

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch production, offering significant advantages for the scalable synthesis of fine chemicals like this compound. nih.gov This technology involves pumping reagents through a network of tubes or microreactors where the reaction occurs. The high surface-area-to-volume ratio in these reactors allows for superior heat and mass transfer, leading to more precise control over reaction conditions. nih.gov

Key benefits of applying flow chemistry to the synthesis of this compound include:

Enhanced Safety: Many reactions, such as nitration or diazotization, which are common in the synthesis of aromatic amines, are highly exothermic and can be hazardous on a large scale in batch reactors. Flow chemistry minimizes the reaction volume at any given time, significantly reducing the risk of thermal runaway. rsc.org

Scalability: Scaling up production in a flow system is typically achieved by running the process for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward and predictable than scaling up a batch reactor.

Access to Novel Reaction Conditions: Flow reactors can operate at temperatures and pressures that are not safely achievable in large batch vessels. This can accelerate reaction rates and enable new synthetic pathways. d-nb.info

Automation and Integration: Continuous flow systems are well-suited for automation, allowing for integrated multi-step syntheses where the output of one reactor flows directly into the next. This can significantly shorten production cycle times. d-nb.info

A hypothetical multi-step continuous flow synthesis of this compound could involve modules for nitration, esterification, and subsequent reduction, with in-line purification and analysis, thereby streamlining the entire manufacturing process.

The table below provides a comparative analysis of batch versus flow processing for key reaction types relevant to the synthesis of this compound.

| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |

| Safety | Higher risk of thermal runaway with exothermic reactions due to lower surface-area-to-volume ratio. | Inherently safer due to small reaction volumes and superior heat transfer, minimizing runaway risk. rsc.org |

| Scalability | Complex; requires re-optimization of parameters. Potential for changes in mixing and heat transfer profiles. | Simpler; achieved by extending run time ("scale-out") or adding parallel reactors ("numbering-up"). |

| Process Control | Less precise; temperature and concentration gradients are common. | Highly precise control over temperature, pressure, and residence time, leading to better consistency. |

| Yield & Purity | Often lower due to side reactions caused by poor process control. | Typically higher yields and purity due to enhanced selectivity and minimized by-product formation. |

| Handling of Hazardous Reagents | Requires handling large quantities of hazardous materials at once. | Small quantities of hazardous intermediates are generated and consumed in situ, improving safety. |

| Reaction Time | Can be lengthy, including heat-up and cool-down phases. | Significantly reduced reaction times due to efficient heat/mass transfer and access to higher temperatures/pressures. rsc.org |

Advanced Purification and Isolation Techniques for High Purity Product

Achieving high purity for this compound is essential for its use in subsequent applications. While standard techniques like distillation and recrystallization are common, advanced methods are often required to meet stringent purity specifications, especially for removing closely related structural isomers or trace impurities.

Advanced purification strategies can include:

Preparative Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for isolating the target compound with very high purity. These methods are particularly useful for separating isomers that are difficult to remove by other means. Though often used at the laboratory scale, preparative chromatography can be implemented for the production of high-value fine chemicals.

Crystallization Engineering: This involves a systematic approach to designing and controlling the crystallization process to achieve a desired crystal form (polymorph), size, and purity. Techniques such as cooling crystallization, anti-solvent crystallization, and reactive crystallization can be optimized to maximize impurity rejection from the crystal lattice. wikipedia.org Recrystallization from a carefully selected solvent or solvent mixture can significantly enhance purity. wikipedia.org

Liquid-Liquid Extraction: Advanced liquid-liquid extraction techniques, such as counter-current extraction, can be employed for a more efficient separation of the product from impurities based on their differential solubility in two immiscible liquid phases. wikipedia.orggoogle.com

Adsorption Methods: Adsorption can be used to remove specific impurities by passing a solution of the crude product through a solid adsorbent material (e.g., activated carbon, silica (B1680970) gel, or specialized polymers) that selectively retains the contaminants. wikipedia.org

Distillation under High Vacuum: For compounds that may be thermally sensitive, fractional distillation under high vacuum allows for purification at lower temperatures, preventing degradation of the product. google.com

The choice of purification method depends on the nature of the impurities, the required purity level, and the scale of production. Often, a combination of these techniques is employed in a multi-step purification train to achieve the desired product quality.

The following table compares various purification techniques applicable to this compound.

| Purification Technique | Principle of Separation | Advantages | Limitations |

| Recrystallization | Difference in solubility between the product and impurities at different temperatures. wikipedia.org | Cost-effective, scalable, can yield very high purity. | Requires suitable solvent, potential for product loss in the mother liquor. |

| Preparative HPLC/SFC | Differential partitioning between a stationary phase and a mobile phase. | Excellent for separating close isomers, high resolution, and purity. | High cost, solvent intensive (HPLC), complex equipment. |

| Fractional Distillation | Differences in boiling points of the components in a mixture. google.com | Effective for separating volatile compounds with different boiling points. | Not suitable for thermally sensitive compounds or azeotropes. |

| Adsorption | Selective binding of impurities onto the surface of a solid adsorbent. wikipedia.org | Effective for removing specific classes of impurities (e.g., color, polar compounds). | Adsorbent capacity is limited, may require regeneration or disposal. |

| Liquid-Liquid Extraction | Differential solubility in two immiscible liquid phases. wikipedia.org | Good for separating compounds with different polarities, can be run continuously. | Can be solvent-intensive, emulsions may form. |

Elucidation of Chemical Reactivity and Derivatization Pathways of Methyl 3 Amino 5 Fluoro 4 Methylbenzoate

Chemical Transformations Involving the Methyl Ester Moiety

The methyl ester group is a versatile functional handle that can undergo several fundamental organic reactions. These transformations allow for the modification of the carboxyl group, leading to the formation of carboxylic acids, different esters, alcohols, aldehydes, and amides.

The hydrolysis of the methyl ester in Methyl 3-amino-5-fluoro-4-methylbenzoate to its corresponding carboxylic acid, 3-amino-5-fluoro-4-methylbenzoic acid, can be achieved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: This process typically involves heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution. The reaction is reversible, and the position of the equilibrium can be influenced by the concentration of water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that involves treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds through a nucleophilic acyl substitution mechanism to yield the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid. Studies on the base-catalyzed hydrolysis of various esters have shown that the reaction kinetics can be influenced by the steric and electronic properties of the ester. nih.gov

| Reaction | Conditions | Reactant | Product |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄), Heat | This compound | 3-amino-5-fluoro-4-methylbenzoic acid |

| Base-Catalyzed Hydrolysis | 1. NaOH or KOH, H₂O, Heat2. H₃O⁺ | This compound | 3-amino-5-fluoro-4-methylbenzoic acid |

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess, or the methanol (B129727) by-product is removed as it is formed.

| Reaction | Conditions | Reactants | Product |

| Transesterification | R'OH, Acid or Base Catalyst, Heat | This compound | Alkyl 3-amino-5-fluoro-4-methylbenzoate |

The methyl ester group can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent.

Reduction to Alcohol: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (3-amino-5-fluoro-4-methylphenyl)methanol.

Reduction to Aldehyde: The reduction can be stopped at the aldehyde stage by using a less reactive reducing agent, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures. This provides access to 3-amino-5-fluoro-4-methylbenzaldehyde.

| Reaction | Reducing Agent | Reactant | Product |

| Reduction to Alcohol | Lithium aluminum hydride (LiAlH₄) | This compound | (3-amino-5-fluoro-4-methylphenyl)methanol |

| Reduction to Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | This compound | 3-amino-5-fluoro-4-methylbenzaldehyde |

Amidation involves the reaction of the methyl ester with a primary or secondary amine to form the corresponding amide. This reaction is generally slower than hydrolysis and often requires heating. The reactivity of the amine plays a significant role, with primary amines typically being more reactive than secondary amines. Research on the amidation of methyl benzoate (B1203000) has demonstrated that this transformation can be facilitated by various catalysts. researchgate.net

| Reaction | Conditions | Reactants | Product |

| Amidation | R'R''NH, Heat | This compound | N-(Alkyl/Aryl)-3-amino-5-fluoro-4-methylbenzamide |

Reactions and Derivatization of the Aromatic Amino Group

The aromatic amino group in this compound is a nucleophilic center that readily participates in reactions such as acylation, sulfonylation, and alkylation. These reactions allow for the introduction of a wide range of substituents onto the nitrogen atom, significantly diversifying the molecular structure.

Acylation: The amino group can be acylated using acyl chlorides or acid anhydrides in the presence of a base to form amides. For instance, reaction with acetyl chloride would yield methyl 3-(acetylamino)-5-fluoro-4-methylbenzoate. A similar acylation has been reported for 4-amino-3-methyl-benzoic acid methyl ester with butyryl chloride. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, results in the formation of a sulfonamide derivative, for example, methyl 3-((4-methylphenyl)sulfonamido)-5-fluoro-4-methylbenzoate.

Alkylation: The amino group can also be alkylated using alkyl halides. However, this reaction can be challenging to control, as it can lead to a mixture of mono- and di-alkylated products.

| Reaction | Reagent | Reactant | Product |

| Acylation | Acyl chloride (RCOCl) or Acid anhydride (B1165640) ((RCO)₂O) | This compound | Methyl 3-(acylamino)-5-fluoro-4-methylbenzoate |

| Sulfonylation | Sulfonyl chloride (RSO₂Cl) | This compound | Methyl 3-(sulfonamido)-5-fluoro-4-methylbenzoate |

| Alkylation | Alkyl halide (R-X) | This compound | Methyl 3-(alkylamino)-5-fluoro-4-methylbenzoate and Methyl 3-(dialkylamino)-5-fluoro-4-methylbenzoate |

Diazotization and Subsequent Transformations (e.g., Sandmeyer reactions)

The primary amino group of this compound is a versatile functional handle for a variety of chemical transformations. One of the most fundamental reactions of aromatic amines is diazotization, which involves treatment with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This transformation converts the amino group into an excellent leaving group (dinitrogen gas), paving the way for a wide array of subsequent substitution reactions.

The resulting aryl diazonium salt of this compound can be subjected to a suite of well-established transformations, most notably the Sandmeyer and related reactions. These reactions, catalyzed by copper(I) salts, allow for the introduction of a variety of substituents onto the aromatic ring at the position of the former amino group. For instance, treatment with copper(I) chloride, copper(I) bromide, or potassium iodide facilitates the introduction of chloro, bromo, and iodo substituents, respectively. The cyano group can be installed using copper(I) cyanide, providing a precursor for carboxylic acids, amides, or amines.

Beyond the classic Sandmeyer reactions, the diazonium salt can undergo other transformations. For example, heating in an aqueous acidic solution leads to the corresponding phenol. Fluorination can be achieved through the Balz-Schiemann reaction, which involves the thermal decomposition of the corresponding tetrafluoroborate (B81430) salt.

These transformations are summarized in the table below, illustrating the potential for diversification of the this compound scaffold.

| Reagent(s) | Product Functional Group | Reaction Name |

| 1. NaNO₂, HCl, 0-5 °C2. CuCl | -Cl | Sandmeyer Reaction |

| 1. NaNO₂, HBr, 0-5 °C2. CuBr | -Br | Sandmeyer Reaction |

| 1. NaNO₂, H₂SO₄, 0-5 °C2. KI | -I | |

| 1. NaNO₂, HCl, 0-5 °C2. CuCN | -CN | Sandmeyer Reaction |

| 1. NaNO₂, H₂SO₄, 0-5 °C2. H₂O, Δ | -OH | |

| 1. NaNO₂, HBF₄, 0-5 °C2. Δ | -F | Balz-Schiemann Reaction |

Buchwald–Hartwig Amination and Related Coupling Reactions

The amino group of this compound can also participate in modern cross-coupling reactions, such as the Buchwald-Hartwig amination. This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, enabling the synthesis of diarylamines, alkylarylamines, and other N-arylated compounds. While the primary amino group of the starting material itself would be the focus, derivatization of the aromatic ring through, for example, a Sandmeyer reaction to introduce a halide, would provide a substrate for subsequent Buchwald-Hartwig amination with another amine.

Conversely, if a halogen were present on another aromatic or aliphatic partner, the amino group of this compound could act as the nucleophilic component in a Buchwald-Hartwig coupling. This would lead to the formation of a secondary amine, further functionalizing the molecule. The general conditions for such a reaction typically involve a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOt-Bu, Cs₂CO₃).

The versatility of this reaction allows for the coupling of a wide range of amines and aryl halides, providing a powerful tool for the construction of complex molecules with diverse nitrogen-containing functionalities.

Reactivity of the Fluoro-Substituted Aromatic Ring

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The aromatic ring of this compound is substituted with three groups that influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The amino group is a strongly activating and ortho-, para-directing group. The methyl group is a weakly activating and ortho-, para-directing group. The fluorine atom is a deactivating but ortho-, para-directing group due to the competing effects of its strong electronegativity (inductive withdrawal) and the ability of its lone pairs to participate in resonance. The methyl ester group is a deactivating and meta-directing group.

Considering the positions on the ring, the C2 and C6 positions are available for substitution. The directing effects of the substituents are as follows:

Amino group (-NH₂ at C3): Directs ortho (to C2 and C4) and para (to C6).

Methyl group (-CH₃ at C4): Directs ortho (to C3 and C5) and para (to C1).

Fluoro group (-F at C5): Directs ortho (to C4 and C6) and para (to C2).

Methyl ester group (-COOCH₃ at C1): Directs meta (to C3 and C5).

The powerful activating and directing effect of the amino group is expected to dominate. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the amino group. The C4 position is already substituted. The C2 and C6 positions are ortho and para to the amino group, respectively. The C2 position is also ortho to the deactivating ester group, which would disfavor substitution there. The C6 position is para to the amino group and ortho to the fluoro group. Given the strong activating nature of the amino group, the C6 position is the most probable site for electrophilic attack.

| Position | Directing Effects | Predicted Outcome |

| C2 | ortho to -NH₂, para to -F, ortho to -COOCH₃ | Less favored |

| C6 | para to -NH₂, ortho to -F | Most favored |

Nucleophilic Aromatic Substitution Reactions

The fluorine atom on the aromatic ring of this compound can potentially be displaced via a nucleophilic aromatic substitution (SₙAr) reaction. For an SₙAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups positioned ortho and/or para to the leaving group (in this case, fluoride).

In this molecule, the methyl ester group is in the para position relative to the fluorine atom, which is an activating position for SₙAr. However, the amino and methyl groups are electron-donating, which deactivates the ring towards nucleophilic attack. The relative strengths of these activating and deactivating effects will determine the feasibility of SₙAr. In many cases, the electron-donating character of the amino group can significantly hinder or prevent SₙAr reactions.

Should the reaction be feasible, a variety of nucleophiles could be employed to displace the fluoride, including alkoxides, thiolates, and amines. The reaction is typically carried out in a polar aprotic solvent at elevated temperatures.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

While the native molecule does not possess a typical leaving group for cross-coupling reactions (like Br, I, or OTf), it can be readily converted into a suitable substrate. As discussed in section 3.2.2, diazotization followed by a Sandmeyer-type reaction can introduce a halide at the 3-position. This halogenated derivative would then be an excellent candidate for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction of the aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base would lead to the formation of a new carbon-carbon bond, enabling the synthesis of biaryl compounds.

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and copper(I), would introduce an alkynyl substituent, a versatile functional group for further transformations.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base would result in the formation of a new carbon-carbon bond and the introduction of a vinyl group.

These reactions provide powerful methods for the elaboration of the aromatic core of this compound, allowing for the construction of highly complex and diverse molecular architectures.

Rational Design and Synthesis of Complex Molecular Scaffolds Utilizing this compound as a Key Synthon

The diverse reactivity of the functional groups present in this compound makes it a valuable building block, or synthon, for the rational design and synthesis of more complex molecular scaffolds. The strategic and sequential manipulation of the amino, fluoro, and ester functionalities, along with the potential for substitution on the aromatic ring, allows for the controlled construction of intricate molecular frameworks.

For example, the amino group can be used as a handle for the introduction of various substituents via diazotization or as a nucleophile in coupling reactions. It can also be acylated or alkylated to introduce further diversity. The fluorine atom, while potentially displaceable under certain conditions, primarily serves to modulate the electronic properties of the ring and can influence the biological activity of the final molecule. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other acid derivatives.

A hypothetical synthetic sequence could involve:

Protection of the amino group.

Electrophilic halogenation at the C6 position.

A Suzuki or Sonogashira coupling at the newly introduced halide.

Deprotection of the amino group.

Modification of the amino group via diazotization or acylation.

Hydrolysis of the ester and subsequent amide coupling.

This step-wise approach, leveraging the distinct reactivity of each functional group, allows for the systematic assembly of complex target molecules, making this compound a versatile starting material in medicinal and materials chemistry.

Advanced Spectroscopic and Crystallographic Characterization of Methyl 3 Amino 5 Fluoro 4 Methylbenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. A full NMR analysis of Methyl 3-amino-5-fluoro-4-methylbenzoate would involve a suite of one-dimensional and two-dimensional experiments.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, the methyl ester protons, and the aromatic methyl protons. The two aromatic protons would likely appear as doublets due to coupling with the fluorine atom. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing ester and fluoro groups.

¹³C NMR: The carbon NMR spectrum would display nine unique signals corresponding to each carbon atom in the molecule. The carbon directly bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons would be key indicators of the substituent effects.

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance for the fluorine atom. The coupling of this fluorine to the adjacent aromatic protons would provide crucial information about the substitution pattern on the benzene (B151609) ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Aromatic-H (C2-H) | 6.5 - 7.5 | Doublet (d) | J(H,F) ≈ 8-10 |

| Aromatic-H (C6-H) | 6.5 - 7.5 | Doublet (d) | J(H,F) ≈ 4-6 |

| -NH₂ | 3.5 - 5.0 | Broad Singlet (br s) | - |

| -OCH₃ | 3.7 - 3.9 | Singlet (s) | - |

| Ar-CH₃ | 2.0 - 2.3 | Singlet (s) | - |

Note: This table is based on predicted values and requires experimental verification.

To confirm the precise assignment of all proton and carbon signals and to establish the connectivity within the molecule, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would establish proton-proton coupling correlations, primarily between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range correlations (2-3 bonds) between protons and carbons, which is critical for confirming the substitution pattern and the connectivity of the ester and methyl groups to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would identify protons that are close in space, providing insights into the molecule's preferred conformation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₁₀FNO₂), the calculated exact mass is 183.06956 u. HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds closely to this value, confirming the molecular formula.

Further analysis of the fragmentation patterns in the mass spectrum (e.g., using MS/MS) would help to elucidate the structure by showing characteristic losses, such as the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃).

Table 2: HRMS Data for this compound

| Formula | Calculated Exact Mass (u) | Analysis Type |

|---|---|---|

| C₉H₁₀FNO₂ | 183.06956 | ESI-TOF or Orbitrap |

Note: Experimental fragmentation data is not currently available in published literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification and Conformational Insights

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. While specific experimental spectra for this compound are not published, the expected vibrational modes can be predicted.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1720 cm⁻¹), C-F stretching (around 1100-1300 cm⁻¹), and C-O stretching of the ester (around 1200-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for identifying vibrations of the aromatic ring and other symmetric vibrations that may be weak in the IR spectrum.

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Structure and Intermolecular Interactions

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles. Furthermore, it reveals how molecules pack in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonding involving the amino group, which can significantly influence the physical properties of the compound. A crystal structure for this compound has not been reported in the crystallographic databases to date.

Computational and Theoretical Investigations into Methyl 3 Amino 5 Fluoro 4 Methylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic properties of molecules. These methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Optimized Geometry, Electronic Structure, and Frontier Molecular Orbitals (FMO)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. By approximating the electron density, DFT calculations can predict molecular geometries, electronic structures, and reactivity indices like those derived from Frontier Molecular Orbitals (FMOs). wikipedia.orglibretexts.org

Optimized Geometry and Electronic Structure: DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G**, can determine the lowest-energy conformation of Methyl 3-amino-5-fluoro-4-methylbenzoate. These calculations provide precise bond lengths, bond angles, and dihedral angles. The electronic structure reveals the distribution of electron density across the molecule. The amino group (-NH2) acts as an electron-donating group, increasing electron density in the aromatic ring, particularly at the ortho and para positions relative to itself. Conversely, the methyl ester (-COOCH3) and fluorine (-F) atom are electron-withdrawing, pulling electron density from the ring.

Frontier Molecular Orbitals (FMO): FMO theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.orgresearchgate.net For aromatic amines, the HOMO is typically localized on the benzene (B151609) ring and the amino group. researchgate.netresearchgate.net The energy of the HOMO, LUMO, and the HOMO-LUMO energy gap (ΔE) are key indicators of kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

Table 1: Predicted FMO Properties for Substituted Benzoates This interactive table provides representative theoretical values for Frontier Molecular Orbital energies based on DFT calculations for related aromatic compounds. The values for this compound are estimated based on the combined electronic effects of its substituents.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Methyl Benzoate (B1203000) | -6.8 | -1.2 | 5.6 |

| Methyl 3-aminobenzoate | -5.9 | -1.0 | 4.9 |

| Methyl 3-fluorobenzoate | -7.1 | -1.5 | 5.6 |

| This compound (Estimated) | -6.2 | -1.3 | 4.9 |

Ab Initio Methods for High-Accuracy Thermochemical Properties and Spectroscopic Parameter Prediction

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data for parameterization. These methods, such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), can provide highly accurate data. nih.gov

Thermochemical Properties: High-level ab initio calculations can predict thermochemical properties like the enthalpy of formation and Gibbs free energy with considerable accuracy. These values are crucial for understanding the stability of the molecule and the thermodynamics of its reactions.

Spectroscopic Parameters: These methods are also employed to predict spectroscopic parameters. For instance, vibrational frequencies from ab initio calculations can be correlated with experimental infrared (IR) and Raman spectra to aid in structural assignment. nih.gov Similarly, magnetic shielding constants can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior in different environments. nih.gov

Conformational Landscapes: For a flexible molecule like this compound, which has rotatable bonds in the methyl ester and methyl groups, MD simulations can explore its conformational landscape. These simulations reveal the most stable conformations and the energy barriers between them by tracking the dihedral angles of these groups over nanoseconds or longer.

Solvent Effects: The behavior of a molecule can change dramatically in the presence of a solvent. nih.gov MD simulations explicitly model solvent molecules (e.g., water, ethanol, DMSO), allowing for the study of solute-solvent interactions. publish.csiro.auacademie-sciences.frresearchgate.net For this compound, simulations can show how solvent molecules form hydrogen bonds with the amino and ester groups, influencing the molecule's preferred conformation and its accessibility for reaction. nih.gov For example, polar protic solvents are expected to stabilize the molecule through hydrogen bonding, potentially altering its reactivity compared to the gas phase or nonpolar solvents. nih.govpublish.csiro.au

Theoretical Studies on Reaction Mechanisms and Transition State Analysis in Synthesis and Derivatization

Computational chemistry is an invaluable tool for investigating the pathways of chemical reactions. By modeling the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them.

Synthesis and Derivatization Mechanisms: The synthesis of this compound likely involves standard organic reactions such as esterification of the corresponding carboxylic acid or nitration followed by reduction. youtube.commdpi.com For example, in an electrophilic nitration reaction, theoretical studies can model the attack of the nitronium ion (NO2+) on the aromatic ring. youtube.comrsc.org These calculations would show that the amino group is a powerful ortho-, para-director, while the methyl ester is a meta-director. The final position of substitution is determined by the combined directing effects of all substituents.

Transition State Analysis: For any given reaction step, a transition state exists as an energy maximum. Locating this structure computationally and calculating its energy provides the activation energy barrier for the reaction. A lower activation energy implies a faster reaction rate. For instance, in the hydrolysis of the ester group, calculations can model the approach of a hydroxide (B78521) ion and the formation of a tetrahedral intermediate, which is the rate-determining step in the BAC2 mechanism. nih.gov

Structure-Reactivity Relationship (SRR) and Linear Free Energy Relationship (LFER) Studies on Related Benzoate Esters

Structure-Reactivity Relationships (SRRs) quantitatively correlate a molecule's chemical structure with its reactivity. chemisgroup.usnih.gov A common tool for this is the Linear Free Energy Relationship (LFER), exemplified by the Hammett equation. seesaa.netlibretexts.org

The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted aromatic compound to the rate constant (k₀) of the parent compound. emerginginvestigators.orgsemanticscholar.org The substituent constant (σ) quantifies the electronic effect of a substituent (positive for electron-withdrawing, negative for electron-donating), and the reaction constant (ρ) describes the sensitivity of the reaction to these effects. libretexts.orgresearchgate.net

Table 2: Hammett Substituent Constants (σ) for Relevant Groups This interactive table shows the Hammett constants for substituents present in the target molecule. These values are used to predict how each group influences the electronic properties and reactivity of the aromatic ring.

| Substituent | Position | σ Value | Electronic Effect |

|---|---|---|---|

| -NH2 (Amino) | meta | -0.16 | Electron-Donating |

| -F (Fluoro) | meta | +0.34 | Electron-Withdrawing |

| -CH3 (Methyl) | para (relative to -NH2) | -0.17 | Electron-Donating |

In Silico Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational methods can accurately predict various spectroscopic properties, aiding in the identification and characterization of novel compounds. nih.gov

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is now a routine application of quantum chemistry, particularly DFT. nih.gov Methods like Gauge-Independent Atomic Orbital (GIAO) are used to calculate isotropic shielding constants, which are then converted to chemical shifts by referencing them against a standard (e.g., TMS). For fluorinated aromatic compounds, specific scaling factors are often applied to computed values to improve agreement with experimental data, achieving high accuracy. researchgate.netescholarship.orgnsf.gov

IR Frequencies: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. researchgate.net By analyzing the atomic motions associated with each calculated frequency, specific bands can be assigned to functional group vibrations, such as the N-H stretches of the amino group, the C=O stretch of the ester, and C-F stretching modes. While raw calculated frequencies are often systematically higher than experimental values, they can be scaled to provide excellent predictions.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl Benzoate |

| Methyl 3-aminobenzoate |

Future Directions and Emerging Research Avenues for Methyl 3 Amino 5 Fluoro 4 Methylbenzoate

Development of Highly Sustainable and Atom-Economical Synthetic Pathways

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the reduction of waste and energy consumption. For Methyl 3-amino-5-fluoro-4-methylbenzoate, a key research thrust will be the development of synthetic routes that are both sustainable and atom-economical.

Current synthetic paradigms for similar aniline (B41778) derivatives often rely on multi-step processes that may involve harsh reaction conditions and generate significant waste. Future methodologies will likely focus on:

Catalytic Approaches: A shift from stoichiometric reagents to catalytic systems is anticipated. The use of transition metal catalysts or organocatalysts could enable more direct and efficient pathways, such as the direct amination of C-H bonds, thereby reducing the number of synthetic steps. acs.org The catalytic synthesis of aniline, for instance, demonstrates a significant improvement in atom economy over traditional methods. rsc.org

Renewable Feedstocks: Research into utilizing renewable resources as starting materials will be crucial. mdpi.commdpi.com Biosynthetic pathways, potentially leveraging engineered enzymes, could offer an environmentally benign route to key intermediates or the final compound itself. mdpi.commdpi.com

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and potential for easier scale-up. mdpi.com Developing a continuous flow synthesis for this compound could lead to a more efficient and sustainable production process.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic C-H Amination | Fewer steps, reduced waste, higher atom economy. | Development of selective and robust catalysts. |

| Biocatalysis | Use of renewable feedstocks, mild reaction conditions. | Enzyme discovery and engineering. |

| Continuous Flow Synthesis | Improved safety, efficiency, and scalability. | Reactor design and process optimization. |

Exploration of Novel Reactivity Patterns and Unprecedented Derivatizations

The unique arrangement of amino, fluoro, and methyl substituents on the benzene (B151609) ring of this compound offers a rich playground for exploring novel chemical reactivity. The interplay of the electron-donating amino group and the electron-withdrawing fluorine atom can lead to unique reactivity patterns that are yet to be fully explored.

Future research could investigate:

Directed C-H Functionalization: Utilizing the existing functional groups to direct the selective functionalization of other positions on the aromatic ring. This could lead to the synthesis of a diverse library of derivatives with tailored properties.

Fluorine-Specific Reactions: The presence of the fluorine atom opens up possibilities for unique transformations, such as nucleophilic aromatic substitution or reactions involving organometallic intermediates.

Derivatization of the Amino Group: Moving beyond simple acylation or alkylation, future work could explore the use of the amino group as a handle for more complex transformations, such as its incorporation into heterocyclic systems or its use in the synthesis of novel polymers. nih.gov The derivatization of aminobenzoic acid esters has been shown to enhance their utility in various applications. nih.govacs.orgacs.orgrsc.org

Integration into Complex Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a powerful tool in modern organic synthesis. nih.govnih.govresearchgate.net They offer high efficiency and molecular diversity. Integrating this compound into MCRs could rapidly generate libraries of novel, complex molecules.

Potential MCR strategies include:

Ugi and Passerini Reactions: The amino group of this compound makes it a suitable component for classic MCRs like the Ugi and Passerini reactions, leading to the synthesis of peptidomimetics and other complex structures.

Novel MCR Development: The unique electronic properties of the molecule could be exploited to develop entirely new MCRs, leading to the discovery of unprecedented molecular scaffolds. beilstein-journals.orgresearchgate.net

Advanced Material Science Applications and Performance Optimization

The incorporation of fluorine into organic molecules is known to impart unique properties, such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. nbinno.comnbinno.comresearchgate.netman.ac.uknih.gov These properties make fluorinated compounds highly valuable in material science. nbinno.comresearchgate.net

Future research on this compound in this area could focus on:

Polymer Science: As a functionalized monomer, this compound could be used to synthesize novel fluorinated polymers. man.ac.uknih.gov These polymers might exhibit desirable properties such as high thermal stability, low surface energy, or specific optical and electronic characteristics, making them suitable for advanced coatings, membranes, or electronic devices. nbinno.comnbinno.com

Organic Electronics: The electronic nature of the molecule could be exploited in the design of new organic semiconductors, emitters for OLEDs, or components for photovoltaic devices.

Liquid Crystals: The rigid, substituted aromatic core is a common feature in liquid crystal molecules. Derivatives of this compound could be explored for their liquid crystalline properties.

Synergistic Approaches Combining Experimental and High-Throughput Computational Methodologies

The integration of computational chemistry with experimental synthesis is becoming increasingly powerful for accelerating the discovery and optimization of new molecules and reactions. neuroquantology.comacs.orgnih.govwiley.comnih.govacs.org

For this compound, a synergistic approach could involve:

Predictive Modeling: Using computational tools to predict the reactivity of the molecule in various chemical transformations, guiding experimental efforts towards the most promising avenues.

Mechanism Elucidation: Employing quantum chemical calculations to understand the mechanisms of novel reactions involving this compound, allowing for rational optimization of reaction conditions.

Virtual Screening: Computationally screening virtual libraries of derivatives for desired properties, such as their potential application in material science or as bioactive molecules, before committing to their synthesis.

| Methodology | Application to this compound | Expected Outcome |

| Density Functional Theory (DFT) | Predicting reaction pathways and transition states. | Rational design of new reactions and catalysts. |

| Molecular Dynamics (MD) | Simulating the behavior of polymers derived from the compound. | Understanding material properties at the molecular level. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular structure with potential bioactivity. | Prioritizing synthetic targets for biological screening. |

Challenges and Opportunities in Scale-Up and Industrial Relevance for Research Purposes

Transitioning a chemical synthesis from the laboratory to a larger, industrial scale presents numerous challenges, including ensuring safety, efficiency, and cost-effectiveness. kewaunee.inbiosynth.commt.comresearchgate.net While large-scale production for commercial purposes may not be the immediate goal, the ability to produce multi-gram or kilogram quantities for research is essential for extensive testing and application development.

Process Optimization: A significant opportunity lies in optimizing the synthetic route for scalability. This involves replacing hazardous or expensive reagents, minimizing purification steps, and designing a robust process that consistently delivers high-purity material. biosynth.commt.com

Safety Assessment: A thorough evaluation of the thermal stability and potential hazards associated with the synthesis is crucial for safe scale-up.

Cost Analysis: While not for commercial production, understanding the cost drivers in the synthesis is important for making the compound accessible for broader research applications.

The development of a scalable and cost-effective synthesis will be a key enabler for unlocking the full research potential of this compound and its derivatives.

Q & A

Basic: What are the common synthetic routes for Methyl 3-amino-5-fluoro-4-methylbenzoate, and how can intermediates be characterized?

Answer:

The synthesis typically involves multi-step functionalization of benzoic acid derivatives. For example:

Fluorination and methylation : Start with a nitro-substituted benzoate ester. Introduce fluorine via electrophilic aromatic substitution (e.g., using Selectfluor®), followed by reduction of the nitro group to an amine (e.g., catalytic hydrogenation with Pd/C). Methylation at the 4-position may involve Friedel-Crafts alkylation or coupling reactions .

Intermediate characterization : Use NMR (e.g., H/C) to confirm regioselectivity. For example, in related compounds like ethyl 2-amino-5-fluorobenzoate, H NMR (DMSO-) shows δ = 6.8–7.2 ppm for aromatic protons and δ = 1.3 ppm for the ethyl ester .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.